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Compound of Interest

Compound Name: 2-Fluorophenylacetonitrile

Cat. No.: B044652 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermochemical properties of 2-Fluorophenylacetonitrile
(CAS: 326-62-5). A thorough search of scientific literature and chemical databases reveals a

notable absence of experimentally determined or computationally predicted thermochemical

data, such as the enthalpy of formation, standard entropy, and heat capacity, for this

compound.

This document, therefore, serves as a comprehensive overview of the established experimental

and computational methodologies that can be employed to determine these crucial

thermodynamic parameters. The protocols and approaches detailed herein are standard within

the field of chemical thermodynamics and are applicable to 2-Fluorophenylacetonitrile and

related organic molecules.

Available Physicochemical Properties
While core thermochemical data is not readily available, a summary of known physical and

chemical properties has been compiled from various sources. These properties are essential

for the handling, characterization, and design of experiments for 2-Fluorophenylacetonitrile.
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Property Value Source

Molecular Formula C₈H₆FN
--INVALID-LINK--, --INVALID-

LINK--

Molecular Weight 135.14 g/mol
--INVALID-LINK--, --INVALID-

LINK--

Appearance Colorless to pale yellow liquid --INVALID-LINK--

Density 1.059 - 1.061 g/mL at 25 °C
--INVALID-LINK--, --INVALID-

LINK--

Boiling Point 235 °C (at 760 mmHg) --INVALID-LINK--

114-117 °C at 20 mmHg --INVALID-LINK--

Refractive Index n20/D 1.5009 --INVALID-LINK--

Flash Point >100 °C (212 °F) --INVALID-LINK--

CAS Number 326-62-5
--INVALID-LINK--, --INVALID-

LINK--

Experimental Determination of Thermochemical
Properties
The following section details the primary experimental techniques for accurately measuring the

thermochemical properties of organic compounds like 2-Fluorophenylacetonitrile.

Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) in the condensed phase is most accurately

determined by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[1]

Experimental Protocol:

Sample Preparation: A precisely weighed sample of high-purity 2-Fluorophenylacetonitrile
is placed in a crucible within a constant-volume calorimetric bomb.
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Bomb Sealing and Pressurization: The bomb is sealed and pressurized with an excess of

pure oxygen.

Immersion: The bomb is placed in a well-insulated water bath (the calorimeter) equipped with

a high-precision thermometer.

Ignition and Data Acquisition: The sample is ignited electrically, and the temperature change

of the water bath is meticulously recorded over time until thermal equilibrium is re-

established.

Calibration: The energy equivalent of the calorimeter (Ccal) is determined by combusting a

standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[1]

Calculation: The heat released by the combustion of the sample is calculated from the

temperature rise and the calorimeter's energy equivalent. Corrections are applied for the

ignition energy and the formation of nitric acid from residual nitrogen. The standard enthalpy

of combustion is then determined.

Derivation of ΔfH°: The standard enthalpy of formation is calculated from the experimental

enthalpy of combustion using Hess's law, with the known standard enthalpies of formation for

the combustion products (CO₂, H₂O, and HF).

Enthalpy of Sublimation/Vaporization via Calvet
Microcalorimetry
The enthalpy of phase transitions, such as sublimation (ΔsubH°) and vaporization (ΔvapH°), is

crucial for determining the gas-phase enthalpy of formation. Calvet-type microcalorimeters are

highly suited for these measurements due to their high sensitivity.[2][3]

Experimental Protocol:

Sample Loading: A small, accurately weighed sample (1-5 mg) is placed into a sample cell.

[2]

Thermal Equilibration: The sample cell and a corresponding reference cell are placed within

the calorimeter and allowed to reach a stable thermal equilibrium at the desired temperature.
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Phase Transition Induction: For sublimation, the sample cell is evacuated to a low pressure

(e.g., ~0.13 Pa) to induce the phase change. For vaporization, the temperature is raised

above the boiling point.[2]

Heat Flow Measurement: The heat absorbed by the sample during the phase transition is

measured by the thermopile sensors surrounding the cell, generating a heat flow curve over

time.[2]

Calibration and Calculation: The area under the heat flow curve is integrated and calibrated

using an electrical calibration (Joule effect) to determine the total enthalpy change for the

mass of the sample used.[2] This value is then converted to a molar enthalpy of sublimation

or vaporization.

Heat Capacity Measurement
Heat capacity (Cp) can be measured for solid and liquid phases using Differential Scanning

Calorimetry (DSC) or Calvet-type calorimeters.

Experimental Protocol (DSC):

Sample and Reference Pans: A weighed sample is hermetically sealed in a sample pan. An

empty, sealed pan is used as a reference.

Temperature Program: The sample and reference are subjected to a precise temperature

program (e.g., heating at a constant rate) within the DSC instrument.

Heat Flow Measurement: The instrument measures the difference in heat flow required to

maintain the sample and reference at the same temperature. This differential heat flow is

directly proportional to the sample's heat capacity.

Calibration: The measurement is calibrated using a standard material with a well-known heat

capacity, such as sapphire.

Data Analysis: The heat capacity of the sample is calculated as a function of temperature

from the measured differential heat flow.
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The overall workflow for the experimental determination of thermochemical data is illustrated in

the diagram below.

Experimental Workflow
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Workflow for Experimental Thermochemical Data Determination.

Computational Determination of Thermochemical
Properties
In the absence of experimental data, high-level quantum chemical calculations provide a

reliable alternative for estimating thermochemical properties.

Composite Methods
Composite methods, such as the Gaussian-n (G4, G3) theories, are multi-step computational

protocols designed to achieve high accuracy (often within 1-2 kcal/mol of experimental values)

for thermochemical data.[4][5]

Computational Protocol (G4 Theory):

Geometry Optimization: The molecular geometry of 2-Fluorophenylacetonitrile is optimized

using a robust and computationally efficient method, typically Density Functional Theory

(DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p)).[4]

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of

theory to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the

enthalpy and entropy.

Single-Point Energy Calculations: A series of high-level single-point energy calculations are

performed on the optimized geometry using progressively larger basis sets and more

sophisticated electron correlation methods (e.g., MP2, MP4, CCSD(T)).[4]

Energy Extrapolation: The results from the single-point calculations are extrapolated to the

complete basis set (CBS) limit.

Empirical Corrections: A final, high-level correction term is added to account for remaining

deficiencies in the calculations.

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is typically

calculated using the atomization energy approach. This involves calculating the total

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b044652?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Quantum_chemistry_composite_methods
https://pmc.ncbi.nlm.nih.gov/articles/PMC9040899/
https://www.benchchem.com/product/b044652?utm_src=pdf-body
https://en.wikipedia.org/wiki/Quantum_chemistry_composite_methods
https://en.wikipedia.org/wiki/Quantum_chemistry_composite_methods
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


electronic energy of the molecule and subtracting the calculated energies of its constituent

atoms. The result is then converted to the standard enthalpy of formation at 298.15 K using

the calculated thermal corrections.

Density Functional Theory (DFT)
While generally less accurate than composite methods for thermochemistry, modern DFT

functionals can provide good estimates at a lower computational cost. Functionals such as

M06-2X, ωB97X-D, and B2PLYP-D3 have shown good performance for predicting enthalpies of

formation when paired with appropriately large basis sets (e.g., cc-pVTZ).[5] The general

workflow is similar to that of composite methods but omits the extensive series of single-point

energy calculations and extrapolations.

The logical flow for the computational determination of these properties is outlined below.
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Workflow for Computational Thermochemical Data Determination.
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Conclusion
While specific thermochemical data for 2-Fluorophenylacetonitrile are currently unavailable in

the public domain, this guide provides the necessary theoretical and practical framework for

their determination. For researchers and drug development professionals, obtaining this data is

critical for understanding the compound's stability, reactivity, and potential reaction energetics.

The experimental and computational workflows described represent the gold standards in

thermochemistry and offer robust pathways to acquiring the necessary quantitative data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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